1-((7-(2,6-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperidine-4-carboxamide
Description
The compound 1-((7-(2,6-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperidine-4-carboxamide is a purine-derived molecule with a piperidine-4-carboxamide substituent. Its structure features a 2,6-dichlorobenzyl group at the 7-position of the purine core, which distinguishes it from related analogs. The dichlorobenzyl moiety likely enhances lipophilicity and receptor binding affinity, making it a candidate for therapeutic applications, particularly in targeting adenosine or cannabinoid receptors .
Properties
IUPAC Name |
1-[[7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N6O3/c1-26-19-17(20(31)27(2)21(26)32)29(10-13-14(22)4-3-5-15(13)23)16(25-19)11-28-8-6-12(7-9-28)18(24)30/h3-5,12H,6-11H2,1-2H3,(H2,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANRJEPMHHNKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Molecular Properties
The target compound shares structural homology with other purine derivatives but exhibits key modifications that influence its physicochemical and biological properties. Below is a comparative analysis of three analogs:
Research Findings and Implications
- Similarity Analysis : Structural similarity metrics (e.g., Tanimoto coefficient) would classify these compounds as moderately similar (~60–70%), with differences primarily in substituent groups .
- Biological Relevance: The dichlorobenzyl group in the target compound may confer selective antagonism toward cannabinoid receptors, as seen in structurally related CP-945,598 (), which also features halogenated aromatic systems .
- Metabolic Stability : Piperidine-4-carboxamide derivatives generally exhibit longer half-lives compared to piperazine-thioamide analogs due to reduced cytochrome P450-mediated oxidation .
Q & A
Basic Question: What experimental strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
Synthetic optimization requires systematic adjustments to temperature, pH, and reagent stoichiometry. For example, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and bases like triethylamine are critical for facilitating amide bond formation in structurally related purine derivatives . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity, while recrystallization or column chromatography refines the final product. Evidence from analogous compounds suggests that maintaining anhydrous conditions and inert atmospheres (e.g., nitrogen) improves yields by minimizing hydrolysis of sensitive functional groups .
Basic Question: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
A multi-technique approach is necessary:
- 1H/13C NMR : Assigns proton and carbon environments, particularly verifying the dichlorobenzyl moiety (δ ~7.2–7.4 ppm for aromatic protons) and piperidine carboxamide signals (δ ~3.0–4.0 ppm for methylene groups) .
- IR Spectroscopy : Confirms carbonyl stretches (2,6-dioxo groups at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
Basic Question: How should researchers design initial biological activity assays for this compound?
Methodological Answer:
Begin with in vitro enzyme inhibition or receptor-binding assays targeting pathways relevant to the compound’s structural class (e.g., adenosine receptor antagonism for purine derivatives). Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (Kd). For cytotoxicity screening, employ cell viability assays (MTT or resazurin) across multiple cell lines, with dose-response curves (IC50 calculations). Structural analogs with dichlorobenzyl groups have shown activity in kinase inhibition studies, suggesting prioritization of kinases like EGFR or VEGFR2 .
Advanced Question: What computational methods can predict reaction pathways and optimize synthetic routes?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates, identifying energetically favorable pathways. For example, reaction path search algorithms combined with cheminformatics tools can narrow optimal conditions (e.g., solvent polarity, catalyst selection) . Machine learning models trained on reaction databases predict side products, enabling preemptive mitigation. This hybrid computational-experimental approach reduces trial-and-error iterations by >50% in analogous purine syntheses .
Advanced Question: How can researchers investigate metabolic stability and CYP-mediated interactions?
Methodological Answer:
- In Vitro Metabolism : Incubate the compound with pooled human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolites via LC-MS/MS .
- Reaction Phenotyping : Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint dominant metabolic pathways.
- Stability Assays : Measure half-life (t1/2) in HLM and hepatocyte suspensions to estimate hepatic extraction. For structurally related compounds, dichlorobenzyl groups often reduce metabolic clearance due to steric hindrance .
Advanced Question: How should contradictory data between computational predictions and experimental results be resolved?
Methodological Answer:
Contradictions often arise from oversimplified computational models (e.g., neglecting solvation effects) or experimental artifacts (e.g., impurities). Mitigation strategies include:
- Sensitivity Analysis : Vary computational parameters (e.g., solvent models, basis sets) to assess robustness .
- Orthogonal Validation : Cross-check experimental data with multiple techniques (e.g., NMR for purity, X-ray crystallography for stereochemistry) .
- Iterative Redesign : Use discrepancies to refine synthetic protocols. For example, if DFT underestimates a reaction barrier, adjust temperature or catalyst loading empirically .
Advanced Question: What advanced techniques elucidate receptor-binding mechanisms for this compound?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with target receptors (e.g., adenosine A2A receptor) to resolve binding modes at atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions.
- Molecular Dynamics (MD) Simulations : Model ligand-receptor dynamics over microsecond timescales, identifying critical residues for affinity. For piperidine-containing analogs, MD has revealed conformational flexibility in the binding pocket that enhances ligand residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
